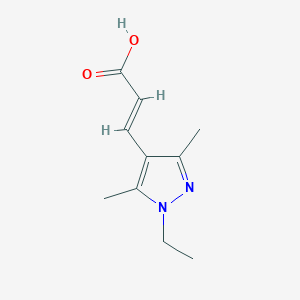

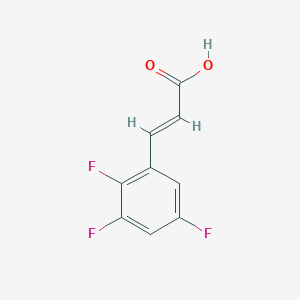

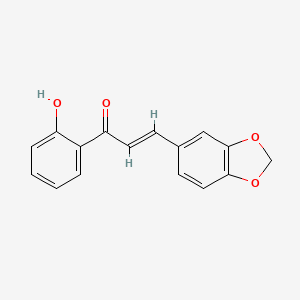

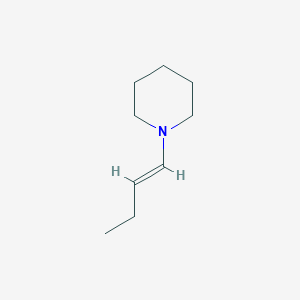

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde is a compound that is structurally related to various pyrrolidine derivatives synthesized for different applications, including as intermediates for anticancer drugs. Although the exact compound is not directly mentioned in the provided papers, the synthesis and properties of similar compounds offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions with high yields. For instance, the synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a water-soluble aldehyde important for small molecule anticancer drugs, was achieved through acetal reaction, nucleophilic reaction, and hydrolysis, with an overall high yield of 68.9% . Similarly, other pyrrolidine derivatives have been synthesized using various methods, including condensation reactions , rearrangements , and 1,3-dipolar cycloaddition reactions . These methods could potentially be adapted for the synthesis of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . X-ray crystallography is also used to determine the precise molecular geometry . For example, the X-ray crystal structure of a pyrrolidine dione derivative confirmed the presence of a specific aryl substitution pattern . These techniques would be applicable for analyzing the molecular structure of 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in various chemical reactions. The presence of a benzaldehyde group suggests that 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde could be involved in reactions typical for aldehydes, such as nucleophilic addition or condensation reactions. The pyrrolidine ring could also undergo transformations, such as the formation of N-ylides and subsequent rearrangements . The ethoxy group might influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, including 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, can be inferred from related compounds. For instance, the introduction of substituents can affect the conformation and stability of the molecule, as seen in the solid-state photobehavior of pyridine-3-carboxaldehydes . Hydrogen bonding and electronic effects can stabilize certain conformations and reaction intermediates . The presence of an ethoxy group in 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde could similarly influence its physical properties, such as solubility and boiling point, as well as its chemical reactivity.

Applications De Recherche Scientifique

Anticancer Drug Synthesis

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method has been developed for its derivative, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, due to its significance in cancer treatment. This compound is a key intermediate for drugs targeting breast cancer, lymphoma, and colon cancer. The synthesis involves acetal reaction, nucleophilic reaction, and hydrolysis, achieving a total yield of up to 68.9% (Zhang et al., 2018).

Pharmacological Evaluation

The compound has also been involved in the pharmacological evaluation of new pyridine analogs. It acts as a precursor in the synthesis of compounds screened against different gram-positive and gram-negative bacteria, demonstrating better inhibitory activity compared to standard drugs (Patel & Patel, 2012).

Orientations Futures

The future directions in the research and development of compounds containing the pyrrolidine ring, such as 3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde, involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

Propriétés

IUPAC Name |

3-ethoxy-4-pyrrolidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-16-13-9-11(10-15)5-6-12(13)14-7-3-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVRGSUOHBRGEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-pyrrolidin-1-yl-benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)